5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C20H15N5O2 and its molecular weight is 357.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a compound that is part of the broader class of quinoxalines, which are known for their unique and versatile applications in pharmacology. The synthesis and characterization of such compounds, including their derivatives, are crucial for developing new pharmaceuticals and materials. One study discusses the synthesis of organic salts derived from quinoxaline compounds through oxidative cyclization, emphasizing the importance of mild reaction conditions and high yield in the synthesis process. This approach demonstrates the compound's potential in generating new chemical entities with varied applications (Faizi et al., 2018).
Catalytic Applications
Quinoxaline derivatives have been explored for their catalytic applications, notably in the synthesis of other heterocyclic compounds. For instance, bismuth(III)-catalyzed reactions involving quinoxalines have been reported to efficiently produce various disubstituted quinoxalines under mild conditions. Such catalytic methods highlight the versatility of quinoxaline derivatives in facilitating organic transformations, which are essential in pharmaceutical and chemical synthesis (Yadav et al., 2008).
Antimicrobial and Antitubercular Activity
Research into the antimicrobial properties of quinoxaline derivatives has shown promising results. Novel compounds synthesized from chromeno[2,3-d]pyrimidine derivatives, related to the quinoxaline structure, have been evaluated for their in vitro antitubercular and antimicrobial activities. Some derivatives exhibited significant activity against Mycobacterium tuberculosis and various bacterial and fungal strains, highlighting the potential of quinoxaline derivatives in developing new antimicrobial agents (Kamdar et al., 2011).
Computational Studies and Metal Complexes
The interaction of quinoxaline derivatives with metals has also been a subject of interest, particularly in the context of organometallic chemistry. An experimental and computational study of a novel zerovalent tetracarbonyl tungsten complex with a quinoxaline derivative revealed insights into the electronic structure and reactivity of such complexes. This research contributes to the understanding of metal-ligand interactions and their implications for catalysis and material science (Veroni et al., 2006).
Mechanism of Action
While the specific mechanism of action for “2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is not available, quinoxaline derivatives have been known to possess a wide range of pharmacological activities . For example, some quinoxaline derivatives have shown potent anticancer activity .
Future Directions
Properties
IUPAC Name |
5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-19-13-12-24(10-8-14(13)23-18-7-3-4-9-25(18)19)20(27)17-11-21-15-5-1-2-6-16(15)22-17/h1-7,9,11H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCRIKPKABKLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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